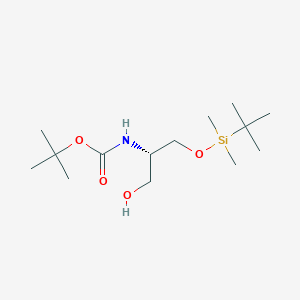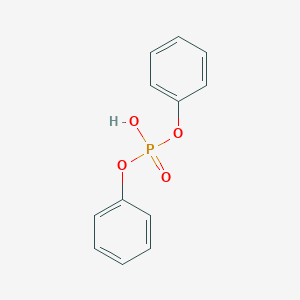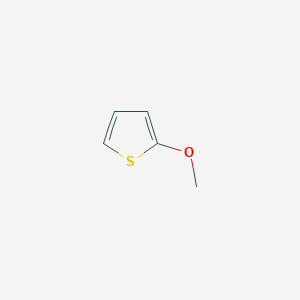
Digoxin-dppe conjugate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digoxin-dppe conjugate is a novel compound that has gained significant attention in the field of scientific research. This conjugate is a combination of digoxin, a cardiac glycoside, and dppe, a phosphine ligand. It is a potential candidate for drug delivery and imaging applications due to its unique properties.
Wirkmechanismus
The mechanism of action of digoxin-dppe conjugate involves the binding of digoxin to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the inhibition of the Na+/K+ ATPase pump, resulting in an increase in intracellular calcium levels. The dppe ligand also plays a crucial role in stabilizing the complex and enhancing its binding affinity.
Biochemische Und Physiologische Effekte
Digoxin-dppe conjugate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have cardioprotective effects by improving cardiac function and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of digoxin-dppe conjugate is its ability to selectively target specific receptors in cells, making it a valuable tool for imaging and drug delivery applications. However, its use is limited by its potential toxicity and the need for further studies to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on digoxin-dppe conjugate. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of research is the optimization of the compound for specific applications, such as cancer therapy or imaging. Additionally, further studies are needed to determine the safety and toxicity profile of the compound in vivo.
Synthesemethoden
The synthesis of digoxin-dppe conjugate involves the reaction between digoxin and dppe in the presence of a catalyst. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to form the final product. The synthesis process is relatively simple and can be carried out under mild conditions.
Wissenschaftliche Forschungsanwendungen
Digoxin-dppe conjugate has been extensively studied for its potential applications in scientific research. It can be used as a fluorescent probe for imaging applications due to its ability to bind to specific receptors in cells. It has also been investigated as a potential drug delivery system for targeted cancer therapy.
Eigenschaften
CAS-Nummer |
129966-52-5 |
|---|---|
Produktname |
Digoxin-dppe conjugate |
Molekularformel |
C82H140N3O25P |
Molekulargewicht |
1599 g/mol |
IUPAC-Name |
2-[(E)-2-[(3E)-3-[2-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]imino-1-[6-[4,5-dihydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxypropoxy]propylideneamino]oxyacetic acid |
InChI |
InChI=1S/C82H140N3O25P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-70(90)99-53-63(107-71(91)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)54-103-111(96,97)102-47-46-83-68(87)55-100-84-45-41-73(104-57(3)51-85-101-56-69(88)89)109-77-58(4)105-74(50-67(77)86)110-78-59(5)106-79(76(94)75(78)93)108-62-38-42-80(6)61(49-62)36-37-66-65(80)39-43-81(7)64(40-44-82(66,81)95)60-48-72(92)98-52-60/h45,48,51,57-59,61-67,73-79,86,93-95H,8-44,46-47,49-50,52-56H2,1-7H3,(H,83,87)(H,88,89)(H,96,97)/b84-45+,85-51+ |
InChI-Schlüssel |
RMZOQEGPACTFRL-QLBADTJSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CO/N=C/CC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)/C=N/OCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
digoxin-DPPE conjugate digoxin-phosphatidylethanolamine conjugate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



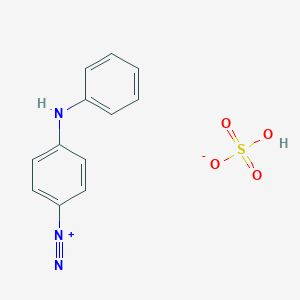
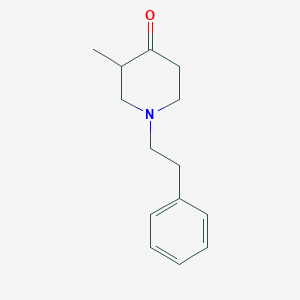
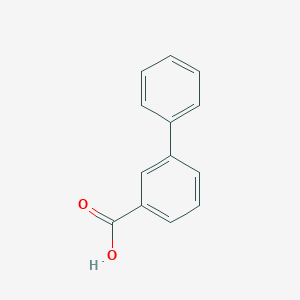
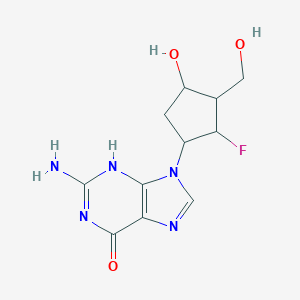
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
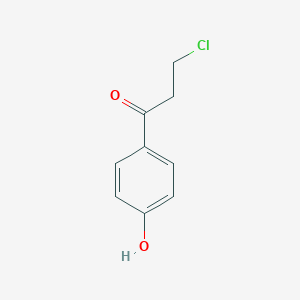
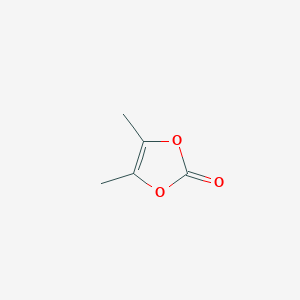
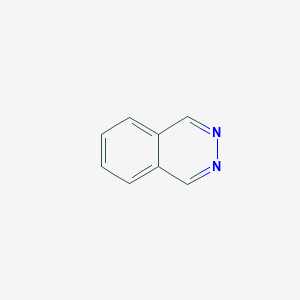
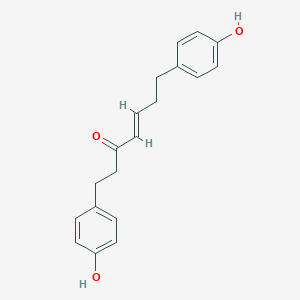
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
